PAT-494

Autotaxin inhibition LPC hydrolysis assay Type II inhibitor potency

PAT-494 (CAS 1781233-84-8) is a small-molecule inhibitor of the secreted enzyme autotaxin (ATX), classified as a type II inhibitor based on its binding mode within the enzyme's hydrophobic pocket and catalytic channel. It belongs to the imidazopyridoindole chemical series and is structurally distinct from type I, III, and IV ATX inhibitors.

Molecular Formula C20H16FN3O2
Molecular Weight 349.37
Cat. No. B1193323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAT-494
SynonymsPAT-494;  PAT 494;  PAT494
Molecular FormulaC20H16FN3O2
Molecular Weight349.37
Structural Identifiers
SMILESFC(C=C1)=CC=C1CN2C3=CC=CC=C3C4=C2CN(C(NC5=O)=O)C5C4
InChIInChI=1S/C20H16FN3O2/c21-13-7-5-12(6-8-13)10-23-16-4-2-1-3-14(16)15-9-17-19(25)22-20(26)24(17)11-18(15)23/h1-8,17H,9-11H2,(H,22,25,26)
InChIKeyLRGAZQBFSHLAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PAT-494 for Research Procurement: A Type II Autotaxin Inhibitor with Defined Potency and Binding Mode


PAT-494 (CAS 1781233-84-8) is a small-molecule inhibitor of the secreted enzyme autotaxin (ATX), classified as a type II inhibitor based on its binding mode within the enzyme's hydrophobic pocket and catalytic channel [1]. It belongs to the imidazopyridoindole chemical series and is structurally distinct from type I, III, and IV ATX inhibitors [1]. PAT-494 is primarily utilized in preclinical research targeting the ATX–lysophosphatidic acid (LPA) signaling axis, which is implicated in cancer, fibrosis, and inflammation .

Why PAT-494 Cannot Be Substituted by Other Autotaxin Inhibitors Without Data Loss


Autotaxin inhibitors are classified into four distinct types (I–IV) based on their binding modes at the orthosteric hydrophobic pocket, the catalytic site, and the allosteric tunnel [1]. Even within the same structural type, small changes in chemical structure can lead to large differences in inhibitory potency, oral bioavailability, and selectivity. PAT-494, as a type II inhibitor, exhibits a specific binding pose that obstructs lipid substrate access in a manner distinct from other type II compounds like PAT-078 or CRT0273750 [1]. Consequently, substituting PAT-494 with another ATX inhibitor without accounting for these differences risks introducing uncontrolled variables in potency, pharmacokinetics, and pharmacodynamics, ultimately compromising experimental reproducibility.

Quantitative Differentiation Evidence for PAT-494 Versus Closest Autotaxin Inhibitor Analogs


PAT-494 Demonstrates 23.6-Fold Superior Potency Over PAT-078 in Head-to-Head LPC Hydrolysis Assay

In a direct head-to-head comparison using an LPC hydrolysis (lysoPLD activity) assay, PAT-494 inhibited human autotaxin with an IC50 of 20 nM, while the structurally related type II inhibitor PAT-078 exhibited an IC50 of 472 nM under the same experimental conditions [1]. This represents a 23.6-fold potency advantage for PAT-494. A third type II compound, PAT-352, showed an intermediate IC50 of 26 nM [1].

Autotaxin inhibition LPC hydrolysis assay Type II inhibitor potency

Stereospecific Binding Advantage: The S-Enantiomer of PAT-494 Outperforms the R-Enantiomer in Docking Studies

Molecular docking and scoring studies against the ATX crystal structure (PDB ID: 4ZGA) revealed that the S-enantiomer of PAT-494 achieves a Gscore of –13.168 kcal/mol, which is substantially better than the R-enantiomer's Gscore of –9.562 kcal/mol [1]. This corroborates experimental observations and indicates stereospecific interactions within the binding pocket that favor the S-configuration.

Stereochemistry Molecular docking Enantiomer selectivity

PAT-494 Demonstrates Oral Bioavailability Shown by In Vivo Plasma LPA Reduction in Rats

PAT-494 is orally bioavailable and capable of reducing lysophosphatidic acid (LPA) levels in rat plasma following oral administration . In contrast, many type II ATX inhibitors such as CRT0273750 have shown very short half-lives (t1/2 = 1.4 h) when administered orally in mice, limiting their utility for sustained in vivo target engagement studies [1]. This positions PAT-494 as a more suitable tool compound for oral dosing experiments in rodent models of ATX-dependent disease.

Oral bioavailability In vivo pharmacodynamics Plasma LPA

PAT-494's Novel Type II Binding Mode Effectively Occupies ATX Hydrophobic Pockets and Channels

Structure-activity relationship (SAR) studies show that PAT-494's binding mode with ATX is novel among type II inhibitors, effectively occupying both the hydrophobic pocket and the channel of the enzyme [1]. This contrasts with type I inhibitors such as PF-8380 (IC50 = 2.8 nM isolated enzyme, 101 nM human whole blood [2]) that primarily target the catalytic site, and type III inhibitors like TUDCA (IC50 = 11 μM) that bind the allosteric regulatory tunnel with modest potency [3]. The dual pocket/channel occupancy of PAT-494 provides a distinct inhibition mechanism that may translate to differentiated pharmacological effects.

Binding mode Structure-activity relationship Hydrophobic pocket

PAT-494 is Structurally Optimized for Selective ATX Binding in the Imidazopyridoindole Chemical Series

PAT-494 features a fluorine-substituted benzyl group attached to an imidazopyridoindole core scaffold that has been optimized for selective binding to the ATX hydrophobic pocket . Structurally, PAT-494 (MW 349.36) is smaller and more ligand-efficient than related type II inhibitors such as PAT-078 (MW 430.86) , suggesting better drug-like properties and potential for further chemical optimization. The compound's molecular scaffold is distinct from the widely used clinical candidate GLPG1690 (ziritaxestat, a type IV inhibitor with IC50 = 131 nM and Ki = 15 nM [1]), providing a chemically orthogonal tool for ATX target validation studies.

Selectivity Chemical series Imidazopyridoindole

Optimal Research and Procurement Application Scenarios for PAT-494


In Vitro Enzymatic Studies Requiring a High-Potency Type II ATX Inhibitor with Defined Binding Mode

Researchers conducting enzymatic ATX inhibition assays using LPC substrate should select PAT-494 when a type II inhibitor with well-characterized binding to the hydrophobic pocket and channel is required. With an IC50 of 20 nM, PAT-494 provides nearly 24-fold higher potency than the type II comparator PAT-078 (IC50 = 472 nM) in the same assay [1], enabling lower working concentrations and reduced solvent interference.

In Vivo Rodent Studies of the ATX-LPA Axis Requiring Orally Bioavailable Tool Compounds

PAT-494 is suitable for oral administration in rodent models of cancer, fibrosis, and inflammation where sustained ATX inhibition is needed. It has been demonstrated to reduce plasma LPA levels in rats after oral dosing , differentiating it from CRT0273750, which shows a short oral half-life of 1.4 h in mice [2]. This makes PAT-494 a preferred choice for repeated oral dosing protocols.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

PAT-494 serves as an ideal scaffold for SAR exploration due to its relatively low molecular weight (349.36 Da), high ligand efficiency, and the presence of a modifiable hydantoin substructure [3]. The demonstrated stereospecific binding advantage of the S-enantiomer (Gscore = –13.168 kcal/mol) over the R-enantiomer (Gscore = –9.562 kcal/mol) provides a rational basis for enantioselective synthesis and further optimization [3].

Mechanistic Studies Differentiating Type II from Type I, III, and IV ATX Inhibition

Given that PAT-494 occupies both the hydrophobic pocket and the channel, it can be employed alongside type I inhibitors (e.g., PF-8380), type III inhibitors (e.g., TUDCA), and type IV inhibitors (e.g., GLPG1690) to dissect the contribution of distinct binding modes to ATX catalytic and non-catalytic functions [4]. This orthogonal chemical biology approach is essential for target validation in the ATX-LPA pathway.

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